molecular formula C22H16FN3O2S B2858265 N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 256955-31-4

N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No. B2858265
CAS RN: 256955-31-4
M. Wt: 405.45
InChI Key: LDHPWDIHNCDSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H16FN3O2S and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • A study highlights the potent antibacterial activities of compounds related to quinolones and naphthyridones, such as the N-(4-fluorophenyl) derivative, against both Gram-positive and Gram-negative bacteria. This compound demonstrated significant potency against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, attributed to its unique structural orientation (Kuramoto et al., 2003).
  • Another study synthesized novel sulfonamide derivatives, including N-(4-fluorophenyl) compounds, exhibiting cytotoxic activity against breast and colon cancer cell lines. These findings suggest potential applications in cancer therapy (Ghorab et al., 2015).

Anticancer Potential

  • A derivative of N-(4-fluorophenyl) was synthesized and found to have potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. It also demonstrated inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).

Synthesis and Structural Characterization

  • Research on the synthesis of 4-aryl-2-methyl tetrahydroisoquinolines through intramolecular cyclization, including derivatives of N-(4-fluorophenyl), reveals insights into the structural and synthesis aspects of such compounds. This knowledge is crucial for exploring their pharmacological potentials (Toda et al., 2000).

Analgesic and Anti-inflammatory Activities

  • A study evaluated the analgesic and anti-inflammatory activities of acetamide derivatives, including N-(4-fluorophenyl) compounds. These findings indicate the potential for developing new pain and inflammation management drugs (Gopa et al., 2001).

Molecular Docking and Biological Potentials

  • Research involving molecular docking and evaluation of N-(4-fluorophenyl) derivatives for antimicrobial and anticancer activities suggests these compounds' potential as lead molecules for drug development (Mehta et al., 2019).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-15-10-12-16(13-11-15)24-20(27)14-29-22-25-19-9-5-4-8-18(19)21(28)26(22)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHPWDIHNCDSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

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